molecular formula C53H100O8 B078066 Pentaerythritol tetralaurate CAS No. 13057-50-6

Pentaerythritol tetralaurate

Cat. No.: B078066
CAS No.: 13057-50-6
M. Wt: 865.4 g/mol
InChI Key: YUGHSWSVZKPPEG-UHFFFAOYSA-N
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Description

Pentaerythritol tetralaurate is an ester derived from pentaerythritol and lauric acid. It is a member of the pentaerythrityl tetraester family, which are compounds commonly used in various industrial and cosmetic applications. This compound is known for its emollient properties, making it a valuable ingredient in skincare and cosmetic formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol tetralaurate is synthesized through the esterification of pentaerythritol with lauric acid. The reaction typically involves heating pentaerythritol and lauric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous removal of water and excess reactants. The final product is purified through distillation or crystallization to achieve the desired quality for commercial use.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol tetralaurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and lauric acid. Transesterification involves the exchange of ester groups with another alcohol or acid, leading to the formation of different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohols or acids, acid or base catalysts, heat.

Major Products:

    Hydrolysis: Pentaerythritol and lauric acid.

    Transesterification: Various esters depending on the reactants used.

Scientific Research Applications

Pentaerythritol tetralaurate has a wide range of applications in scientific research and industry:

    Cosmetics: Used as an emollient and skin-conditioning agent in lotions, creams, and other personal care products.

    Lubricants: Acts as a lubricant and plasticizer in various industrial applications.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Polymer Industry: Used as a plasticizer in the production of flexible polymers and resins.

Mechanism of Action

The primary mechanism of action of pentaerythritol tetralaurate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin or mucous membranes. This barrier helps to retain moisture, improve skin texture, and enhance the delivery of active ingredients. In industrial applications, its lubricating properties reduce friction and wear in mechanical systems.

Comparison with Similar Compounds

Pentaerythritol tetralaurate is part of a broader family of pentaerythrityl tetraesters, which include:

  • Pentaerythritol tetraisostearate
  • Pentaerythritol tetracaprylate/tetracaprate
  • Pentaerythritol tetramyristate
  • Pentaerythritol tetrastearate

Uniqueness: this compound is unique due to its specific fatty acid composition, which imparts distinct emollient and lubricating properties. Compared to other pentaerythrityl tetraesters, it offers a balance of hydrophobicity and molecular weight that makes it particularly suitable for use in lightweight, non-greasy formulations.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this versatile compound in various fields.

Properties

IUPAC Name

[3-dodecanoyloxy-2,2-bis(dodecanoyloxymethyl)propyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100O8/c1-5-9-13-17-21-25-29-33-37-41-49(54)58-45-53(46-59-50(55)42-38-34-30-26-22-18-14-10-6-2,47-60-51(56)43-39-35-31-27-23-19-15-11-7-3)48-61-52(57)44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGHSWSVZKPPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864351
Record name Pentaerythritol tetralaurate
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Molecular Weight

865.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13057-50-6
Record name 1,1′-[2,2-Bis[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] didodecanoate
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Record name Pentaerythritol tetralaurate
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Record name Dodecanoic acid, 1,1'-[2,2-bis[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] ester
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Record name Pentaerythritol tetralaurate
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Record name Pentaerythritol tetralaurate
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Record name PENTAERYTHRITYL TETRALAURATE
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Synthesis routes and methods

Procedure details

A 1000 ml round bottomed flask was charged with 619.9 g (0.12 mol) PEG 150 pentaerythritol and 96.0 g (0.48 mol) lauric acid. The mass was heated to 100° C. with a N2 sparge, 1.0 g. phosphoric acid and 0.1 g. hypophosphorus acid were charged. The batch was heated to 215° C. while collecting the water of reaction, and maintained until an acid value of 12.4 was reached. The finished material was a white waxy solid.
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96 g
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[Compound]
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12.4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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